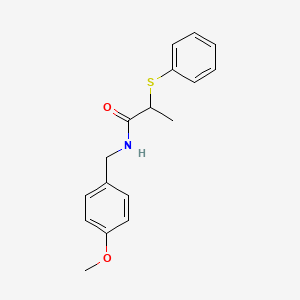
N-isopropyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine
Vue d'ensemble
Description
N-isopropyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine, also known as ITTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ITTP belongs to the class of pyrimidine compounds and has a molecular formula of C18H24N4O3.
Applications De Recherche Scientifique
N-isopropyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine has been studied for its potential applications in various fields of research, including neuroscience, cancer research, and medicinal chemistry. In neuroscience, this compound has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases. In cancer research, this compound has been demonstrated to have anticancer properties and can induce cell death in cancer cells. In medicinal chemistry, this compound has been used as a scaffold for the development of new drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of N-isopropyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine is not fully understood, but it is believed to interact with various molecular targets in cells. This compound has been shown to inhibit the activity of certain enzymes, such as protein kinase C and cyclin-dependent kinase 2. It can also modulate the activity of ion channels and receptors, such as N-methyl-D-aspartate receptors and gamma-aminobutyric acid receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in cells and animals. It can increase the production of certain neurotransmitters, such as dopamine and acetylcholine, and can enhance synaptic plasticity. This compound can also reduce oxidative stress and inflammation in cells and tissues. In animal models, this compound has been shown to improve memory and learning, reduce anxiety and depression-like behavior, and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-isopropyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine has several advantages for lab experiments, including its relatively simple synthesis method, low toxicity, and diverse range of potential applications. However, this compound also has some limitations, such as its low solubility in water and limited availability. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Orientations Futures
There are several potential future directions for N-isopropyl-6-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine research. One area of interest is the development of new drugs based on the this compound scaffold for the treatment of various diseases, such as Alzheimer's disease and cancer. Another area of interest is the investigation of the molecular targets and signaling pathways involved in the effects of this compound. Additionally, more research is needed to optimize the synthesis method of this compound and improve its solubility and bioavailability.
Propriétés
IUPAC Name |
N-propan-2-yl-6-(3,4,5-trimethoxyphenyl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-10(2)19-15-8-12(17-9-18-15)11-6-13(20-3)16(22-5)14(7-11)21-4/h6-10H,1-5H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHUKTSLRVIIOPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC=NC(=C1)C2=CC(=C(C(=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-hydroxy-1-naphthyl)(4-methylphenyl)methyl]-3-methoxybenzamide](/img/structure/B3928477.png)
![2-methyl-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-3-nitrobenzamide](/img/structure/B3928484.png)
![N~1~-(2-methoxybenzyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B3928488.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}-4-nitrobenzamide](/img/structure/B3928489.png)
![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B3928500.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-propanamine](/img/structure/B3928509.png)
![N-(2-furylmethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3928515.png)
![3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3928521.png)
![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3928526.png)
![2-methoxy-N-[5-(4-methoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3928529.png)

![ethyl 4-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B3928562.png)
![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3928564.png)
